3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine
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Overview
Description
3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and anti-viral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Shares the benzofuran ring but lacks the pyrrolidine and pyridine rings.
Benzofuran derivatives: Various compounds with similar core structures but different substituents.
Uniqueness
3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-23(21,16-2-1-7-18-11-16)19-8-5-15(12-19)13-3-4-17-14(10-13)6-9-22-17/h1-4,7,10-11,15H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSSJPTOWJHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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